N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
Overview
Description
N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a methoxybenzyl group and a tetramethylpiperidinyl group linked by an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to form the ethanediamide intermediate.
Introduction of the Methoxybenzyl Group: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the methoxybenzyl group.
Attachment of the Tetramethylpiperidinyl Group: Finally, the compound is treated with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to attach the tetramethylpiperidinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Corresponding diamines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction.
Receptor Binding: It could interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-N’-(4-piperidinyl)ethanediamide: Lacks the tetramethyl groups, potentially altering its chemical properties and biological activity.
N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)propanediamide: Has a longer carbon chain, which may affect its reactivity and applications.
Uniqueness
N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is unique due to the presence of both the methoxybenzyl and tetramethylpiperidinyl groups, which confer specific chemical and biological properties that are not found in simpler analogs.
This detailed overview provides a comprehensive understanding of N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-18(2)10-14(11-19(3,4)22-18)21-17(24)16(23)20-12-13-6-8-15(25-5)9-7-13/h6-9,14,22H,10-12H2,1-5H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREDMSHXQBYTKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794079 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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